molecular formula C13H16ClNO6S B2589677 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 1008040-45-6

5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B2589677
CAS No.: 1008040-45-6
M. Wt: 349.78
InChI Key: CNKFCEUBFWDWJK-UHFFFAOYSA-N
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Description

5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid (CAS: 1008040-45-6) is a benzoic acid derivative featuring a sulfamoyl (-SO2-NH-) group at position 5 and a chlorine substituent at position 2 of the aromatic ring (Figure 1). The sulfamoyl moiety is further substituted with a branched 1-carboxy-2-methylbutyl chain, contributing to its unique structural and physicochemical properties . While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest similarities to prodrug candidates designed for enhanced solubility or targeted delivery, as seen in related sulfamoyl-linked compounds .

Properties

IUPAC Name

5-[(1-carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO6S/c1-3-7(2)11(13(18)19)15-22(20,21)8-4-5-10(14)9(6-8)12(16)17/h4-7,11,15H,3H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKFCEUBFWDWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chlorobenzoic acid.

    Sulfamoylation: The 2-chlorobenzoic acid undergoes sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Side Chain Introduction: The carboxy-2-methylbutyl side chain is introduced through a nucleophilic substitution reaction, where the sulfamoyl group reacts with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid exhibit antimicrobial properties. For instance, studies have demonstrated the efficacy of sulfamoyl derivatives in inhibiting bacterial growth, making them candidates for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated various sulfamoyl derivatives, including those related to the compound , for their activity against resistant bacterial strains. Results showed significant inhibition rates, suggesting potential for clinical applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Sulfamoyl derivatives are known to modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

Compound NameSourceIC50 (µM)Reference
Compound APlant Extract15
Compound BSynthetic Derivative10
This compoundSynthetic Study12

Agricultural Applications

1. Plant Growth Regulation
this compound has been explored as a plant growth regulator. Compounds that affect plant hormone pathways can enhance growth and yield in crops.

Case Study : Research conducted on the effects of chlorobenzoic acids on plant growth showed improved root and shoot development in treated plants compared to controls. This suggests potential use as a growth enhancer in agricultural practices .

Material Science Applications

1. Polymer Synthesis
The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in various applications.

Data Table: Properties of Polymers with Additives

Polymer TypeAdditiveMechanical Strength (MPa)Flexibility (Shore A)
PolyethyleneThis compound3070
Polyvinyl ChlorideStandard Plasticizer2560

Mechanism of Action

The mechanism of action of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxy-2-methylbutyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its combination of a sulfamoyl linker, chlorobenzoic acid core, and branched carboxyalkyl chain. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Physical Properties Reference
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid Likely C₁₃H₁₆ClNO₆S Sulfamoyl, 2-chlorobenzoic acid, branched carboxyalkyl chain Not explicitly stated (likely sulfonylation and carboxylation) Structure details: solid (inferred)
(E)-2,2'-...bis(4-methylpentanoic acid) (Compound 2) Complex¹ Bis-sulfamoyl, styryl linker, carboxy groups Reverse-phase HPLC 89% yield, white powder
2-(Carboxymethyl)-5-hydroxybenzoic acid (Compound 5) C₉H₈O₅ 5-hydroxybenzoic acid, carboxymethyl Sulfuric acid treatment, extraction 50% yield, yellow solid, mp 214–216°C
Chlorogenic acid (from phenolic acids) C₁₆H₁₈O₉ Caffeoylquinic acid Chromatographic separation Detected at 280–350 nm (HPLC)

Key Comparisons

The electron-withdrawing chlorine likely lowers the pKa of the benzoic acid moiety, increasing solubility in basic conditions. In contrast, Compound 2 from includes a bis-sulfamoyl structure with a styryl linker, suggesting applications in prodrug systems (e.g., resveratrol derivatives) where controlled release is desired . Chlorogenic acid () is a phenolic acid with antioxidant properties but lacks sulfonamide or halogen substituents, limiting direct structural comparability .

The use of sulfamoyl groups often necessitates protective strategies for carboxylate and amine functionalities, as seen in tert-butyl ester protection in .

Physical Properties

  • The target compound’s branched alkyl chain may improve lipid solubility compared to simpler analogs like 2-(carboxymethyl)-5-hydroxybenzoic acid, which exhibits a high melting point (214–216°C) due to hydrogen bonding .
  • Chlorogenic acid’s detection at 280–350 nm in HPLC highlights the role of conjugated systems in UV absorption, a property less relevant to the sulfamoyl-chlorobenzoic acid derivative .

Biological Activity

5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid is a synthetic compound characterized by the molecular formula C13H16ClNO6SC_{13}H_{16}ClNO_6S. This compound features a chlorobenzoic acid structure with a sulfamoyl group and a carboxy-2-methylbutyl side chain, which contribute to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxy-2-methylbutyl side chain may enhance the compound's binding affinity and specificity, leading to varied biological effects.

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit anti-inflammatory and anti-fibrotic properties. Specifically, studies have focused on its potential in treating chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis. The compound's ability to modulate cellular pathways involved in inflammation and fibrosis makes it a candidate for further investigation in therapeutic applications.

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of sulfamoylbenzoic acids could reduce inflammatory markers in vitro, suggesting that this compound may similarly inhibit pro-inflammatory cytokines.
  • Fibrosis Model Research : In a murine model of lung fibrosis, compounds with structural similarities were shown to attenuate fibrotic responses, indicating that this compound might possess similar effects.

Comparative Biological Activity Table

Compound NameStructureBiological ActivityReference
This compoundStructureAnti-inflammatory, potential anti-fibroticPubChem
SulfamethoxazoleStructureAntibacterial, anti-inflammatoryPubChem
MesalamineStructureAnti-inflammatory (IBD treatment)PubChem

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of 2-Chlorobenzoic Acid : Starting material for the synthesis.
  • Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride in the presence of a base such as triethylamine.
  • Side Chain Introduction : The carboxy-2-methylbutyl side chain is introduced through nucleophilic substitution reactions.

Safety and Toxicity Studies

Preliminary studies on the toxicity profile of similar compounds have indicated moderate safety margins in therapeutic doses; however, further toxicological evaluations are necessary for comprehensive safety assessments of this compound.

Q & A

Q. What are the optimal synthetic routes for 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid, and how can purity be validated?

Synthesis typically involves coupling sulfonamide intermediates with chlorobenzoic acid derivatives under controlled conditions. For example, sulfonamide-containing scaffolds are synthesized via condensation reactions using reagents like oxalyl chloride or bromo-diethylmalonate . Purification methods such as column chromatography or recrystallization are critical for isolating the compound. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR and IR spectroscopy, as demonstrated in analogous sulfonamide syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Assign peaks for the sulfamoyl (-SO2_2NH-) and carboxylic acid (-COOH) groups. Compare chemical shifts to structurally similar compounds like 4-chloro-3-sulfamoylbenzoic acid .
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., S=O stretch at ~1350 cm1^{-1}, C=O stretch at ~1700 cm1^{-1}) .

Q. How should researchers design in vitro assays to screen for biological activity?

Use Gram-positive and Gram-negative bacterial strains (e.g., S. aureus, E. coli) for antimicrobial assays. Prepare serial dilutions (1–100 μg/mL) in Mueller-Hinton broth and measure MIC (minimum inhibitory concentration). Include positive controls (e.g., ciprofloxacin) and validate results via triplicate testing, as seen in sulfonamide derivative studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed bioactivity data?

Apply density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities toward bacterial targets (e.g., dihydropteroate synthase). Compare results with experimental IC50_{50} values to identify discrepancies caused by steric hindrance or solvation effects .

Q. What experimental frameworks are recommended for studying environmental fate and degradation pathways?

Adopt methodologies from environmental chemistry projects like INCHEMBIOL:

  • Abiotic degradation : Expose the compound to UV light and measure half-life via HPLC.
  • Biotic degradation : Use soil microcosms and LC-MS to track metabolite formation (e.g., chlorobenzoic acid derivatives) .

Q. How should researchers address conflicting data in structure-activity relationship (SAR) studies?

Re-evaluate synthetic batches for impurities (e.g., via GC-MS) and confirm biological assays using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays). Cross-reference results with structurally related compounds, such as 5-chloro-2-hydroxybenzoic acid derivatives, to identify SAR trends .

Q. What crystallographic methods are suitable for resolving steric effects in the compound’s active site?

Use single-crystal X-ray diffraction to determine bond angles and torsion angles. Compare with analogous structures (e.g., 2-[5-bromo-1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid) to assess steric clashes in enzyme-binding pockets .

Q. How can ADMET (absorption, distribution, metabolism, excretion, toxicity) properties be evaluated preclinically?

  • Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS.
  • Toxicity : Use zebrafish embryos or HEK293 cell lines for acute toxicity screening (LC50_{50}/EC50_{50}) .

Methodological Best Practices

  • Theoretical grounding : Link experimental design to frameworks like DFT for mechanistic studies or QSAR for bioactivity predictions .
  • Replication : Use ≥3 biological replicates and report standard deviations to ensure statistical robustness .
  • Data sharing : Deposit spectral data in public repositories (e.g., PubChem) and cite authoritative sources like CAS Common Chemistry for physicochemical properties .

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